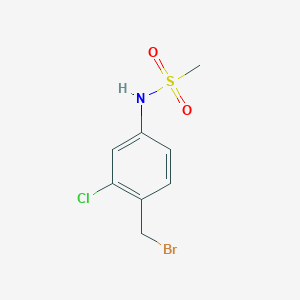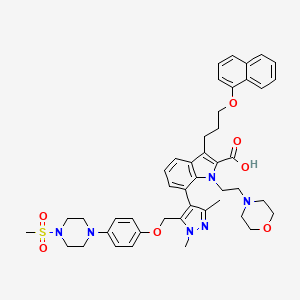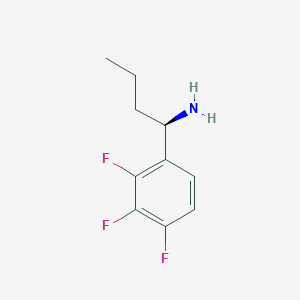
N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide is an organosulfur compound that contains both bromine and chlorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and chlorine atoms in the aromatic ring makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide typically involves the reaction of 4-(bromomethyl)-3-chlorobenzene with methanesulfonamide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Amines are produced.
Applications De Recherche Scientifique
N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the bromomethyl and chlorophenyl groups allows for specific binding interactions with target proteins, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)methanesulfonamide: Lacks the chlorine atom, making it less versatile for certain chemical modifications.
N-(4-Chlorophenyl)methanesulfonamide: Lacks the bromine atom, which affects its reactivity in nucleophilic substitution reactions.
N-(4-(Bromomethyl)phenyl)methanesulfonamide: Similar structure but without the chlorine atom, leading to different reactivity and applications.
Uniqueness
N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and allow for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications.
Propriétés
Formule moléculaire |
C8H9BrClNO2S |
|---|---|
Poids moléculaire |
298.59 g/mol |
Nom IUPAC |
N-[4-(bromomethyl)-3-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C8H9BrClNO2S/c1-14(12,13)11-7-3-2-6(5-9)8(10)4-7/h2-4,11H,5H2,1H3 |
Clé InChI |
CTYQYZNCRPQVFK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=C(C=C1)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)


![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)

![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)



![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)


